Cas no 938164-50-2 (1-(2-Bromophenyl)-1H-indole)

1-(2-Bromophenyl)-1H-indole structure
1-(2-Bromophenyl)-1H-indole structure
Product Name:1-(2-Bromophenyl)-1H-indole
CAS No:938164-50-2
MF:C14H10BrN
MW:272.139902591705
CID:1090229
PubChem ID:16741867
Update Time:2025-05-26

1-(2-Bromophenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromophenyl)-1H-indole
    • 1-(2-bromophenyl)indole
    • 938164-50-2
    • AKOS022174748
    • FT-0710797
    • SCHEMBL6989379
    • DTXSID60587741
    • N-(2-bromophenyl)indole
    • DA-00578
    • MDL: MFCD23099530
    • Inchi: 1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H
    • InChI Key: BZTROOPVZCHCAI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1N1C=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 270.99966g/mol
  • Monoisotopic Mass: 270.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 4.9Ų

1-(2-Bromophenyl)-1H-indole Pricemore >>

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Additional information on 1-(2-Bromophenyl)-1H-indole

Comprehensive Overview of 1-(2-Bromophenyl)-1H-indole (CAS No. 938164-50-2): Properties, Applications, and Research Insights

1-(2-Bromophenyl)-1H-indole (CAS No. 938164-50-2) is a brominated indole derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its molecular structure combining an indole core with a 2-bromophenyl substituent, serves as a versatile intermediate in organic synthesis. Researchers frequently explore its potential in drug discovery, particularly for designing kinase inhibitors and GPCR-targeted compounds, owing to its unique electronic and steric properties.

The growing interest in heterocyclic compounds like 1-(2-Bromophenyl)-1H-indole aligns with current trends in medicinal chemistry. With the rise of AI-driven drug design and high-throughput screening, this compound's structural features make it a valuable candidate for virtual libraries. Its bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in creating complex biologically active molecules.

From a materials science perspective, CAS 938164-50-2 has shown promise in the development of organic semiconductors and OLED materials. The indole moiety contributes to electron-rich characteristics, while the bromophenyl group enhances solubility and processability—key factors for optoelectronic applications. Recent studies highlight its potential in photovoltaic devices, where its charge transport properties are under investigation.

Analytical techniques for characterizing 1-(2-Bromophenyl)-1H-indole include HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) are critical for research applications, as impurities may affect reaction yields or biological assay results. Storage recommendations typically suggest anhydrous conditions at -20°C to prevent degradation, especially for long-term stability in chemical inventories.

Environmental and safety considerations for 938164-50-2 follow standard laboratory protocols. While not classified as hazardous under major regulatory frameworks, proper PPE (gloves, goggles) is advised during handling. The compound's ecological impact data remains limited, reflecting the need for more green chemistry approaches in its synthesis and disposal—a topic gaining traction in sustainable research discussions.

The commercial availability of 1-(2-Bromophenyl)-1H-indole through specialty chemical suppliers has expanded, with pricing influenced by scale-up synthesis challenges. Custom bulk synthesis services now offer this compound with tailored packaging options, meeting demand from both academic labs and industrial R&D sectors. Recent patents disclose novel routes for its production, emphasizing atom economy and reduced toxic byproducts.

Emerging applications in neuroscience research have identified derivatives of CAS 938164-50-2 as modulators of neurotransmitter systems. This connects to trending searches about CNS drug development and neurodegenerative disease treatments. Its structural similarity to endogenous tryptamine derivatives sparks interest in psychopharmacology studies, though rigorous ADMET profiling is ongoing.

For researchers querying "indole bromination methods" or "arylindole synthesis optimization", this compound serves as a benchmark. Technical FAQs often address its crystallization behavior and solubility profiles in polar vs. non-polar solvents—data crucial for process chemistry scale-up. Collaborative platforms like Reaxys and SciFinder document over 50 peer-reviewed references involving this building block.

The future trajectory for 1-(2-Bromophenyl)-1H-indole research intersects with cutting-edge domains like DNA-encoded libraries and proteolysis targeting chimeras (PROTACs). Its structural diversity potential makes it a strong candidate for fragment-based drug discovery—a hot topic in precision medicine forums. Continuous optimization of its synthetic accessibility score (SAS) could further elevate its utility in hit-to-lead campaigns.

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